N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Description

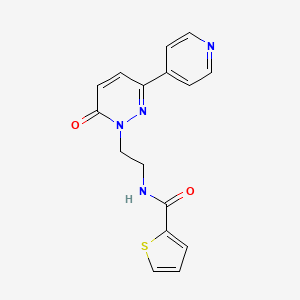

N-(2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-4-yl group at position 3 and a 6-oxo moiety. This structure suggests possible applications in targeting enzymes or receptors where heteroaromatic systems are critical, such as kinase inhibitors or GPCR ligands .

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-15-4-3-13(12-5-7-17-8-6-12)19-20(15)10-9-18-16(22)14-2-1-11-23-14/h1-8,11H,9-10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIXSBGQNOVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique molecular structure that includes a pyridazinone moiety and a thiophene ring. The structural formula can be represented as follows:

This structure contributes to its electronic properties and biological interactions.

Research indicates that this compound may exhibit anti-inflammatory , antitumor , and antimicrobial activities. The following mechanisms have been proposed:

- Phosphodiesterase Inhibition : Similar compounds have shown inhibitory activity against phosphodiesterase 4 (PDE4), which is crucial in regulating inflammatory responses. Inhibition of PDE4 can lead to decreased inflammation in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Kinase Inhibition : Some derivatives have demonstrated activity against various kinases, which are important in cell signaling pathways related to cancer progression . This suggests that the compound may have potential as an anticancer agent.

- Cell Cycle Modulation : Preliminary studies indicate that the compound may affect the cell cycle, leading to apoptosis in cancer cells. Such mechanisms are critical for developing effective anticancer therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| PDE4 Inhibition | Enzymatic | 25 | |

| Antitumor Activity | Cell Line (A549) | 15 | |

| Anti-inflammatory | In Vivo Model | 30 |

Case Studies

- PDE4 Inhibition Study : A study conducted by researchers demonstrated that the compound exhibited significant inhibition of PDE4 with an IC50 value of 25 µM. This inhibition was correlated with reduced inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .

- Antitumor Activity Assessment : In vitro studies on A549 lung cancer cells showed that the compound induced apoptosis with an IC50 value of 15 µM. This effect was attributed to the modulation of cell cycle pathways, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound resulted in a significant decrease in edema and inflammatory cytokines, with an IC50 value of 30 µM observed in assays measuring inflammatory response .

Comparison with Similar Compounds

Hydrazide Derivatives ()

Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) share the thiophene-carboxamide backbone but incorporate hydrazinyl groups. These derivatives are synthesized via hydrazide intermediates, enhancing reactivity for further functionalization (e.g., acyl azide formation) .

Pyridinyl-Substituted Analogues ()

Compounds 19 , 20 , and 21 feature thiophene-2-carboxamide linked to pyridinyl rings with diverse substituents:

- 19 : 2-Hydroxyphenyl substituent (72% yield via Pd-catalyzed coupling).

- 20 : 3-Nitrophenyl substituent (82% yield).

- 21: Aminopropanamido group (80% yield after TFA treatment).

These compounds emphasize substituent-driven modulation of electronic and steric properties.

Functional and Pharmacological Implications

- Solubility : The pyridin-4-yl group in the target compound may improve water solubility relative to the nitro- or hydroxyphenyl groups in 19–20 , which are more lipophilic .

- Stability : Hydrazide derivatives (98a,b ) are prone to oxidation or hydrolysis, whereas the target compound’s amide and pyridazine moieties likely confer greater metabolic stability.

Research Findings and Limitations

- Structural Confirmation : Compounds 19–21 were validated via NMR, highlighting δ 7.2–8.5 ppm aromatic signals and coupling constants (e.g., J = 8.2 Hz for pyridinyl protons) . Similar analyses for the target compound would clarify its conformational preferences.

- Biological Data Gap: No activity data for the target compound or analogues (98a,b, 19–21) are provided in the evidence, limiting pharmacological comparisons.

Q & A

Basic: What are the common synthetic routes for synthesizing N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Intermediate Preparation : Synthesize pyridazinone and thiophene-carboxamide intermediates separately. For pyridazinone derivatives, cyclization of hydrazines with diketones under reflux conditions (e.g., ethanol, 80°C) is common .

Coupling Reactions : Use amide bond formation between the pyridazinone ethylamine derivative and thiophene-2-carboxylic acid. Carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane are effective for this step .

Critical Conditions :

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent Purity : Use anhydrous solvents to prevent hydrolysis of reactive intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic and analytical methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 6.5–8.5 ppm), thiophene (δ 7.0–7.5 ppm), and amide protons (δ 8.0–8.5 ppm). Use DEPT-135 to confirm CH/CH₂/CH₃ groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of thiophene-CO group at m/z ~120) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity; retention time consistency across batches is critical .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions :

- Buffer pH : Test activity at physiological (pH 7.4) vs. assay-specific pH (e.g., lysosomal pH 5.0) to evaluate pH-dependent efficacy .

- Protein Binding : Use equilibrium dialysis to assess serum protein binding, which may reduce free compound concentration .

- Control Experiments :

- Include positive controls (e.g., known kinase inhibitors for enzyme assays) to validate assay reproducibility.

- Replicate assays in ≥3 independent trials to account for variability .

Advanced: What computational strategies are recommended to predict the binding affinity of this compound with enzymatic targets like kinases or proteases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonds between the pyridazinone carbonyl and catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM forcefields) to assess binding stability and identify key hydrophobic interactions with thiophene/aryl groups .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with IC₅₀ values .

Advanced: How should researchers design experiments to elucidate the metabolic stability and in vivo pharmacokinetics of this compound?

Methodological Answer:

- Metabolic Stability :

- Liver Microsomes : Incubate with human/rat liver microsomes (37°C, NADPH system) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests need for structural modification .

- Pharmacokinetics :

- Radiolabeling : Synthesize a ¹⁴C-labeled analog for tissue distribution studies in rodents. Track plasma concentration-time profiles to calculate AUC and clearance .

- Bile Cannulation : Assess enterohepatic recirculation by analyzing bile for glucuronide metabolites .

Advanced: What strategies can optimize the compound’s aqueous solubility without compromising its bioactivity?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl, sodium) via solvent evaporation. Hydrochloride salts often improve solubility by >10-fold .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation buffers to enhance solubility while maintaining in vitro efficacy .

- Structural Analogues : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridazine N-2 position; validate retention of target binding via SPR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.